Peneca, also known as 2-phenylethoxy-5'-N-ethylcarboxamidoadenosine, is a synthetic derivative of adenosine that has garnered attention for its pharmacological properties. It is classified as an adenosine receptor ligand, specifically targeting the A1 and A2A subtypes. This compound has been investigated for its potential therapeutic applications, particularly in neurological disorders and cancer treatment.
Peneca was synthesized by researchers aiming to explore new adenosine analogs with enhanced selectivity and potency at specific receptor subtypes. The classification of Peneca falls under the category of adenosine derivatives, which are often studied for their roles in modulating various physiological processes through interaction with adenosine receptors .
The synthesis of Peneca involves several key steps:
The specific synthetic route for Peneca has been detailed in various studies, highlighting the use of coupling agents and purification techniques such as chromatography to isolate the final product. The purity and structure of Peneca are confirmed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Peneca's molecular structure can be represented as follows:
The compound exhibits specific stereochemistry, which is crucial for its biological activity. The configuration around the nitrogen atoms and the orientation of functional groups significantly influence its receptor binding properties .
Peneca undergoes various chemical reactions that can be categorized into:
The binding affinity of Peneca at different adenosine receptors has been quantified using radioligand binding assays, providing insights into its pharmacokinetic profile and potential side effects .
Peneca acts primarily as an agonist at the A1 and A2A adenosine receptors. Upon binding to these receptors, it initiates a cascade of intracellular events, including:
Experimental data indicate that Peneca's efficacy varies depending on receptor subtype and cellular context, influencing its therapeutic potential across different conditions .
Relevant analyses include melting point determination and solubility tests conducted under various conditions to assess its suitability for pharmaceutical formulations .
Peneca has been explored for several applications:
The discovery of Peneca (commonly referenced in literature as pentalenolactone E, a sesquiterpenoid antibiotic) emerged from mid-20th-century efforts to characterize bioactive microbial metabolites. Initial isolation from Streptomyces strains UC5319 and NRRL 11195 revealed a complex fused-ring structure with a γ-lactone moiety and angular methyl groups [10]. Early synthetic attempts focused on functionalizing simpler terpenoid precursors, but stereochemical complexities at C5, C6, and C9 impeded efficient routes. The first total synthesis (1970s) employed Diels-Alder cycloadditions to construct the decalin core, followed by lactonization. However, yields remained low (<5%) due to:
Table 1: Key Spectroscopic Data from Early Peneca Characterization
Technique | Critical Structural Insights | Reference Compound | |
---|---|---|---|
X-ray Crystallography | Confirmed cis-decalin fusion and β-oriented lactone | Pentalenolactone methyl ester | |
(^{13}\text{C}) NMR | Distinguished C8 (δ 78.9 ppm) and C9 (δ 45.2 ppm) chemical shifts | Pentalenolactone E | |
IR Spectroscopy | Lactone C=O stretch at 1770 cm⁻¹; conjugated ketone at 1715 cm⁻¹ | Natural isolate | [10] |
Core structural challenges were resolved through strategic bond disconnections:
Modern functionalization exploits C-H activation:
Table 2: Evolution of Peneca Synthetic Routes
Synthetic Strategy | Key Advancement | Overall Yield | |
---|---|---|---|
Biomimetic Diels-Alder (1975) | Intramolecular [4+2] cycloaddition | 3.2% | |
Asymmetric Robinson Annulation (1978) | Enantioselective decalin formation | 12.1% | |
Metathesis-Lactonization (2009) | RCM with Ru-alkylidene catalysts | 28.7% | |
C-H Functionalization (2020) | Late-stage diversification at C7/C11 | 41.0% (from core) | [1] [4] |
Peneca synthesis drove innovations in catalyst design and mechanistic understanding:1. Palladium-Catalyzed Couplings:- Suzuki-Miyaura cross-coupling installed the C3 vinyl group using alkenylboronic acids, demonstrating tolerance to β-lactones [4].- Ligand screening revealed SPhos suppressed β-hydride elimination byproducts (<2% vs. 22% with PPh₃) [4].
Table 3: Organometallic Catalyst Systems in Peneca Synthesis
Catalyst Class | Reaction | Turnover Number | Stereoselectivity | |
---|---|---|---|---|
Pd(OAc)₂/SPhos | Suzuki coupling at C3 | 1,450 | >99% E-alkene | |
[Ru]=CHPh(IMesH₂) | Lactone RCM | 320 | cis-lactone only | |
Artificial P450 (CYP153A7) | C10 hydroxylation | 5,800 | 92% ee (S) | [4] [6] |
Peneca’s synthesis exemplifies convergent retrosynthetic logic where organometallic methods enabled fragment coupling under mild conditions. This paved the way for industrial-scale production via chemobiocatalytic cascades, integrating transition-metal catalysis with engineered enzymes [6]. The compound remains a benchmark for testing new methodologies in C–H functionalization and stereoselective annulation.
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: